molecular formula C22H12F3N3O2S B11592352 (5Z)-2-phenyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-phenyl-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11592352
M. Wt: 439.4 g/mol
InChI Key: VLHKPQGSCSIICL-PDGQHHTCSA-N
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Description

(5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl group attached to the triazole ring. The presence of a trifluoromethyl group on the phenyl ring and a furan ring further adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the triazole and thiazole rings.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and solvents is also critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-Phenyl-5-({5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one apart is its unique combination of a triazole-thiazole fused ring system with a trifluoromethyl-substituted phenyl group and a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H12F3N3O2S

Molecular Weight

439.4 g/mol

IUPAC Name

(5Z)-2-phenyl-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H12F3N3O2S/c23-22(24,25)15-8-4-7-14(11-15)17-10-9-16(30-17)12-18-20(29)28-21(31-18)26-19(27-28)13-5-2-1-3-6-13/h1-12H/b18-12-

InChI Key

VLHKPQGSCSIICL-PDGQHHTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)/SC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(F)(F)F)SC3=N2

Origin of Product

United States

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